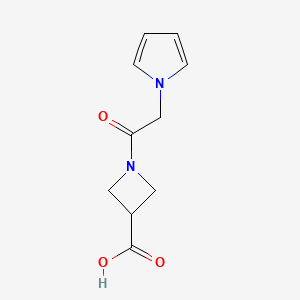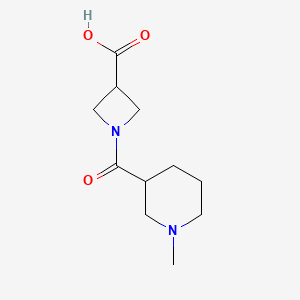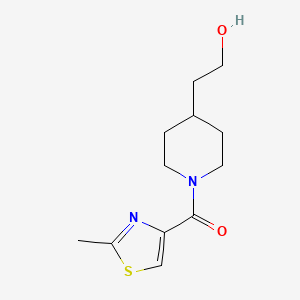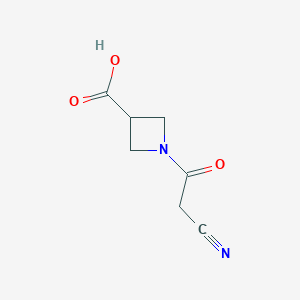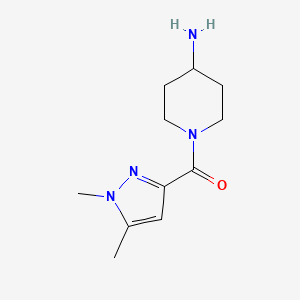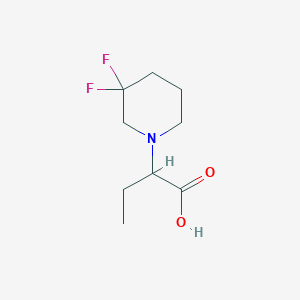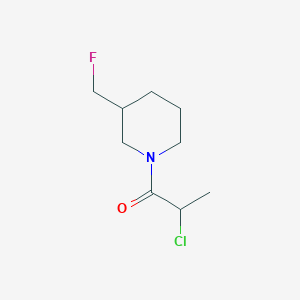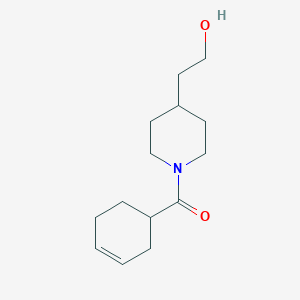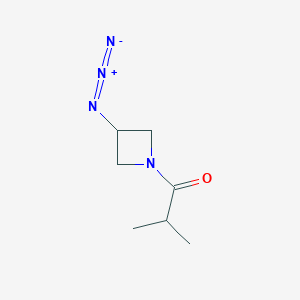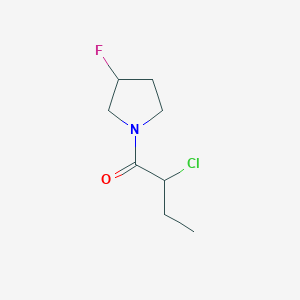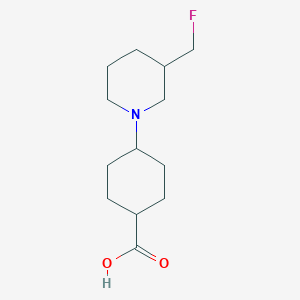
4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Synthesis and Catalysis
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine derivatives in nucleophilic aromatic substitution reactions offers insights into designing novel synthetic routes for compounds containing the piperidine moiety. Studies show that piperidine reacts with nitro-aromatic compounds to yield products through addition-elimination mechanisms, suggesting a route for synthesizing aromatic compounds with potential applications in drug development and material science (Pietra & Vitali, 1972).
Selective Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene highlights the importance of controlling reaction conditions to obtain specific products. This has implications for efficiently synthesizing cyclohexane-1-carboxylic acid derivatives, providing a basis for the development of novel catalysts and reaction conditions that could enhance the selectivity and yield of desired products (Cao et al., 2018).
Material Science
Polyfluoroalkyl Chemicals
The synthesis and application of fluorinated compounds, including those related to "4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid," have been studied for their use in various industrial applications. The transition to safer fluorinated alternatives highlights the ongoing research into environmentally benign materials with improved performance characteristics (Wang et al., 2013).
Drug Development
Antimycobacterial Activity of Piperazine Analogs
The study of piperazine and its analogs, including their structure-activity relationships, provides valuable information for the development of new antimicrobial agents. This research is particularly relevant for designing compounds with enhanced activity against Mycobacterium tuberculosis, indicating the potential for developing new therapeutics based on modifications of the piperidine and cyclohexane moieties (Girase et al., 2020).
Propriétés
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h10-12H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXCFITVECUFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


